molecular formula C21H16O3S B10867336 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate

2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate

Cat. No.: B10867336
M. Wt: 348.4 g/mol
InChI Key: OPXKUOLMWWCFTH-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate is an organic compound with the molecular formula C21H16O3S It is a derivative of benzoic acid and features a sulfanyl group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate typically involves the reaction of 2-oxo-1,2-diphenylethanol with 2-mercaptobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-diphenylethyl 2-(methylsulfonyl)benzoate
  • 2-[(2-Oxo-1,2-diphenylethyl)sulfanyl]benzoic acid

Uniqueness

2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, such as 2-Oxo-1,2-diphenylethyl 2-(methylsulfonyl)benzoate, the sulfanyl group offers different redox properties and potential for covalent interactions with biomolecules.

Properties

Molecular Formula

C21H16O3S

Molecular Weight

348.4 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) 2-sulfanylbenzoate

InChI

InChI=1S/C21H16O3S/c22-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)24-21(23)17-13-7-8-14-18(17)25/h1-14,20,25H

InChI Key

OPXKUOLMWWCFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3S

Origin of Product

United States

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